(R)-6-Methylhept-5-en-2-ol chemical properties
(R)-6-Methylhept-5-en-2-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (R)-6-Methylhept-5-en-2-ol
Introduction
(R)-6-Methylhept-5-en-2-ol, also known by its common name (R)-(-)-Sulcatol, is a chiral secondary alcohol that holds significant interest in the fields of chemical ecology, organic synthesis, and flavor and fragrance chemistry. As a naturally occurring compound, it is a key component of the aggregation pheromone of several ambrosia beetle species, which are pests of timber.[1][2] It is also found in the essential oils of plants like coriander, where it contributes to the characteristic aroma.[1]
This guide provides a comprehensive overview of the chemical and physical properties of the (R)-enantiomer of 6-methylhept-5-en-2-ol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for applications ranging from pest management to the synthesis of complex natural products.
Chemical Structure and Stereochemistry
The fundamental identity of (R)-6-Methylhept-5-en-2-ol is defined by its molecular structure: a seven-carbon chain with a double bond between carbons 5 and 6, a hydroxyl group on carbon 2, and a methyl group on carbon 6. The "(R)" designation specifies the stereochemical configuration at the chiral center, C2, which is critical for its biological activity.
Caption: Chemical structure of (R)-6-Methylhept-5-en-2-ol.
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its handling, application, and analysis. The properties of (R)-6-Methylhept-5-en-2-ol are summarized below. It is important to note that while many physical properties are identical between enantiomers, optical activity is unique to chiral molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][3] |
| Molecular Weight | 128.21 g/mol | [2][3] |
| CAS Number | 58917-27-4 | [3][4] |
| Appearance | Liquid | |
| Density | 0.844 g/cm³ at 25 °C | [3] |
| Boiling Point | 78-80 °C at 15 mmHg | [3] |
| 175 °C at 760 mmHg | [5] | |
| Flash Point | 67 °C / 152.6 °F (closed cup) | [3] |
| Refractive Index (n20/D) | 1.448 | [3][5] |
| Solubility | Soluble in chloroform and alcohols; insoluble in water. | [5][6] |
| Vapor Pressure | 0.362 mmHg at 25°C | [5] |
| pKa | 15.25 ± 0.20 (Predicted) | [5] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The key spectral features for (R)-6-Methylhept-5-en-2-ol are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: The molecule presents eight distinct carbon environments. The chemical shifts are diagnostic: the carbon bearing the hydroxyl group (C2) appears around 68 ppm, the olefinic carbons (C5 and C6) are found downfield at approximately 124 ppm and 132 ppm respectively, and the remaining aliphatic carbons resonate in the upfield region (8-39 ppm).[7]
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¹H NMR: The proton NMR spectrum would show characteristic signals including: a doublet for the C1 methyl group, a multiplet for the C2 proton adjacent to the hydroxyl group, distinct signals for the two olefinic protons, and singlets for the two equivalent methyl groups at C7 and C8. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
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DEPT-135: This experiment is invaluable for distinguishing carbon types. Methylene (CH₂) groups appear as negative signals (e.g., C3 and C4), while methyl (CH₃) and methine (CH) groups produce positive signals.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
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O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
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C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
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C=C Stretch: A weaker absorption around 1670 cm⁻¹ indicates the presence of the carbon-carbon double bond.
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C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region corresponds to the C-O single bond stretch of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is used for determining the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 128. Subsequent fragmentation would likely involve the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage adjacent to the alcohol (alpha-cleavage).
Reactivity and Synthesis Overview
The reactivity of (R)-6-Methylhept-5-en-2-ol is dominated by its two functional groups: the secondary alcohol and the trisubstituted alkene.
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Alcohol Reactions: The hydroxyl group can undergo oxidation to the corresponding ketone (6-methylhept-5-en-2-one), esterification with carboxylic acids or their derivatives, and conversion to a leaving group for substitution reactions.
-
Alkene Reactions: The double bond can participate in addition reactions such as hydrogenation, halogenation, and epoxidation.
From a synthetic standpoint, achieving the specific (R)-enantiomer is a key challenge. A common strategy involves the synthesis of the racemic alcohol, followed by a chiral resolution. One highly efficient method is an In(OTf)₃-catalyzed kinetic resolution, where one enantiomer reacts faster in a cyclization reaction, allowing the slower-reacting enantiomer (in this case, the desired (R)-sulcatol) to be isolated with high enantiomeric excess.
Caption: Conceptual workflow for chiral kinetic resolution.
Biological Activity and Applications
(R)-6-Methylhept-5-en-2-ol's specific stereochemistry is crucial for its biological function and applications.
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Pheromone: It is a well-documented aggregation pheromone for ambrosia beetles, where it attracts both males and females to a suitable host tree, facilitating mass colonization.[1] This makes it a valuable tool in integrated pest management programs for monitoring and trapping these insects.
-
Flavor and Fragrance: The compound is used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes due to its pleasant aroma.[1][2]
-
Potential Therapeutics: Research has suggested that 6-methylhept-5-en-2-ol may possess antimicrobial, antioxidant, and anti-inflammatory properties, though further investigation is required to validate these effects for therapeutic use.[1]
Experimental Protocols
The following protocols are representative methodologies for the analysis of (R)-6-Methylhept-5-en-2-ol.
Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of a sample of (R)-6-Methylhept-5-en-2-ol.
Methodology Rationale: GC is an ideal technique for separating volatile and thermally stable compounds like Sulcatol. MS provides definitive identification based on mass-to-charge ratio and fragmentation patterns. For chiral analysis, a specialized chiral GC column would be required to separate the (R) and (S) enantiomers.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the sample in a high-purity solvent such as hexane or dichloromethane.
-
Instrument Setup (Standard Column):
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250 °C with a split ratio of 50:1.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Analysis:
-
Identify the peak corresponding to 6-methylhept-5-en-2-ol based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).[8] The spectrum should show the molecular ion and characteristic fragments.
-
Assess purity by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.
-
Caption: Standard workflow for GC-MS analysis.
Safety and Handling
As a flammable liquid and potential irritant, proper safety precautions are mandatory when handling (R)-6-Methylhept-5-en-2-ol.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.[3][6]
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition.[9] Use explosion-proof electrical equipment.[9] In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[6][9] Air-sensitive compounds may require storage under an inert atmosphere like nitrogen.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][9]
References
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(R)-6-Methylhept-5-En-2-Ol - ChemBK. Available at: [Link]
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6-Methylhept-5-en-2-ol - LookChem. Available at: [Link]
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6-Methylhept-5-en-2-yn-1-ol - PubChem, National Center for Biotechnology Information. Available at: [Link]
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6-Methyl-5-hepten-2-ol | C8H16O - PubChem, National Center for Biotechnology Information. Available at: [Link]
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(1S,2R,5R)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol - NIST Chemistry WebBook. Available at: [Link]
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(±)-6-Methyl-5-hepten-2-ol - SpectraBase. Available at: [Link]
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Chemical Properties of 5-Hepten-2-ol, 6-methyl- (CAS 4630-06-2) - Cheméo. Available at: [Link]
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Assign a chemical shift to each carbon in 6-methyl-5-hepten-2-ol - Homework.Study.com. Available at: [Link]
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6-Methylhept-5-en-2-one - Hazardous Agents - Haz-Map. Available at: [Link]
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5-Hepten-2-ol, 6-methyl- - NIST Chemistry WebBook. Available at: [Link]
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